A Technical Guide to the Synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
A Technical Guide to the Synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
This document provides an in-depth technical guide for the multi-step synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS No: 168890-59-3)[1][2]. This compound serves as a valuable building block in medicinal chemistry and drug development. The synthetic strategy detailed herein is built upon established, high-yield chemical transformations, emphasizing experimental causality, procedural robustness, and safety.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
A logical and efficient synthesis begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The target structure contains three key functionalities on a benzene ring: a carboxylic acid, a methoxy ether, and a morpholine sulfonamide.
The morpholine sulfonamide is most reliably formed via the reaction of a sulfonyl chloride with morpholine. This disconnection is a cornerstone of sulfonamide synthesis due to its high efficiency and predictable outcome. The carboxylic acid is a robust functional group, but it is prudent to protect it as an ester during the harsh conditions of chlorosulfonation to prevent side reactions. This leads to a key intermediate, a methyl 2-methoxy-5-(chlorosulfonyl)benzoate. This intermediate, in turn, can be synthesized via electrophilic chlorosulfonation of methyl 2-methoxybenzoate. The para-position to the activating methoxy group is the electronically favored and sterically accessible site for this substitution. Finally, methyl 2-methoxybenzoate is easily prepared from the inexpensive and widely available starting material, methyl salicylate.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: The Forward Synthesis Pathway
The forward synthesis is a four-step process commencing with methyl salicylate. Each step is chosen for its reliability, high yield, and scalability, reflecting principles proven in industrial chemical synthesis.[3][4]
Caption: Overall workflow for the synthesis pathway.
Part 3: Detailed Experimental Protocols
The following protocols are derived from optimized procedures for analogous transformations and represent a robust pathway to the target compound.[3][4][5]
Step 1: Synthesis of Methyl 2-methoxybenzoate (Etherification)
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Rationale: The acidic phenolic proton of methyl salicylate is removed by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. Protecting the phenol as a methyl ether prevents it from reacting in the subsequent chlorosulfonation step.
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Protocol:
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To a stirred solution of methyl salicylate (1.0 eq) and a suitable solvent like acetone or THF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
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Carefully add dimethyl sulfate (1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by vacuum distillation to obtain pure methyl 2-methoxybenzoate as a colorless oil.
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Step 2: Synthesis of Methyl 2-methoxy-5-(chlorosulfonyl)benzoate (Chlorosulfonation)
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Rationale: This is an electrophilic aromatic substitution. The electron-donating methoxy group strongly activates the aromatic ring, directing the bulky chlorosulfonyl group (-SO₂Cl) primarily to the less sterically hindered para-position (C5). Chlorosulfonic acid serves as both the reagent and the solvent. An excess is used to drive the reaction to completion.[4]
-
Protocol:
-
In a flask equipped with a dropping funnel and a gas outlet to a scrubber (to neutralize evolving HCl gas), cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath. Caution: Chlorosulfonic acid reacts violently with water and is highly corrosive.
-
Add methyl 2-methoxybenzoate (1.0 eq) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature between 0-5 °C.
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After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Very carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the resulting white solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product, methyl 2-methoxy-5-(chlorosulfonyl)benzoate, is typically used in the next step without further purification.
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Step 3: Synthesis of Methyl 2-methoxy-5-(morpholine-4-sulfonyl)benzoate (Sulfonamide Formation)
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Rationale: The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination reaction displaces the chloride ion, forming the stable sulfonamide bond. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.[6]
-
Protocol:
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Dissolve methyl 2-methoxy-5-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
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Add morpholine (1.2 eq) dropwise, keeping the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield methyl 2-methoxy-5-(morpholine-4-sulfonyl)benzoate as a white solid.
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Step 4: Synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid (Hydrolysis)
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Rationale: The final step is a saponification of the methyl ester to the corresponding carboxylate salt using a strong base, followed by acidification to yield the final carboxylic acid. This is a standard and high-yielding transformation.[5]
-
Protocol:
-
Suspend methyl 2-methoxy-5-(morpholine-4-sulfonyl)benzoate (1.0 eq) in a 5% aqueous solution of sodium hydroxide (5-10 eq).
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Heat the mixture to 40-50 °C and stir for 4-10 hours until the reaction is complete (a clear solution should form).[5]
-
Cool the solution in an ice bath and acidify to pH 1-2 by the slow addition of 5% hydrochloric acid.[5]
-
The final product will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the pure 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid.
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Part 4: Data Presentation
The following table summarizes the expected yields for each step, based on optimized, analogous procedures reported in the literature. Actual yields may vary based on experimental conditions and scale.
| Step | Transformation | Reagents | Reported Yield (Analogous) | Reference |
| 1 | Etherification | (CH₃)₂SO₄, K₂CO₃ | ~92% | [4] |
| 2 | Chlorosulfonation | ClSO₃H | ~95% | [4] |
| 3 | Sulfonamide Formation | Morpholine, Et₃N | >85% (Typical) | N/A |
| 4 | Ester Hydrolysis | NaOH, HCl | >80% | [5] |
| - | Overall Yield | - | ~60% | - |
Part 5: References
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Eureka | Patsnap. (n.d.). Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from
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Sinfoo Biotech. (n.d.). 2-methoxy-5-(morpholine-4-sulfonyl)-benzoic acid. Retrieved from
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Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Retrieved from
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Google Patents. (n.d.). CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid. Retrieved from
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CP Lab Safety. (n.d.). 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid, min 95%, 1 gram. Retrieved from
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Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Retrieved from
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Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Retrieved from
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Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Retrieved from
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Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Retrieved from [Link]
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Matrix Scientific. (n.d.). 2-Methoxy-5-morpholin-4-yl-benzoic acid. Retrieved from
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Biosynth. (n.d.). 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid. Retrieved from
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Le Bozec, G., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from __
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